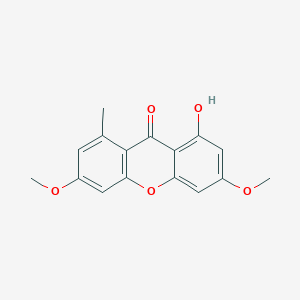
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, also known as DMT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMT is a derivative of the naturally occurring compound tryptamine and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione is not fully understood, but it is thought to act on a range of receptors in the brain, including serotonin receptors. 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has been found to have a high affinity for the 5-HT2A receptor, which is thought to play a role in the psychedelic effects of the compound.
Biochemical and Physiological Effects:
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has a range of biochemical and physiological effects, including changes in perception, mood, and cognition. Ingesting 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione can produce intense visual and auditory hallucinations, as well as feelings of euphoria and spiritual insight. 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has also been found to increase heart rate and blood pressure, as well as activate the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has a number of advantages for use in laboratory experiments, including its potency and selectivity for certain receptors. However, there are also limitations to its use, including the potential for adverse effects and the difficulty in controlling the dose and duration of exposure.
Zukünftige Richtungen
There are a number of potential future directions for research on 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, including further investigation of its role in the brain and its potential therapeutic applications. One area of interest is the potential use of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in treating addiction and other mental health disorders. Additionally, there is ongoing research into the use of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in combination with other compounds, such as ayahuasca, for spiritual and therapeutic purposes.
Synthesemethoden
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione can be synthesized through a multistep process involving the reaction of tryptamine with various reagents. One common synthesis method involves the reaction of tryptamine with 2-chlorobenzaldehyde in the presence of sodium hydride and dimethylformamide. This reaction produces an intermediate compound, which can be further reacted with sulfur to yield 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has been studied for its potential applications in a range of scientific fields, including neuroscience, pharmacology, and psychiatry. One area of research has focused on the role of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in the brain and its potential as a neurotransmitter or neuromodulator. Other studies have investigated the potential therapeutic applications of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, including its use in treating depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
112817-87-5 |
|---|---|
Molekularformel |
C16H15NS |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
3,3-dimethyl-1-phenylindole-2-thione |
InChI |
InChI=1S/C16H15NS/c1-16(2)13-10-6-7-11-14(13)17(15(16)18)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI-Schlüssel |
LHJCAADBCAUINH-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=S)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=S)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



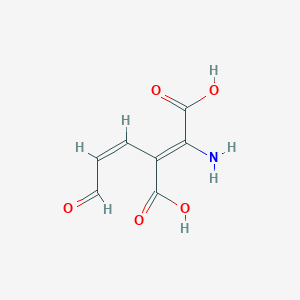
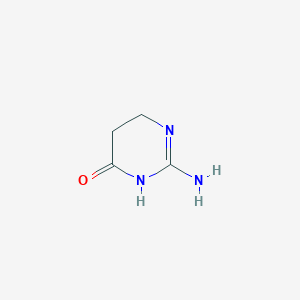
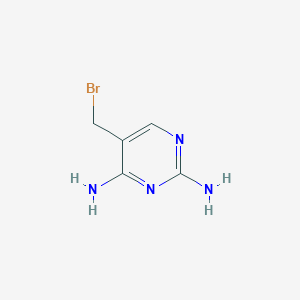
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
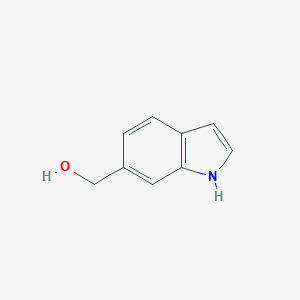
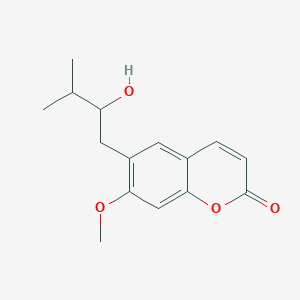
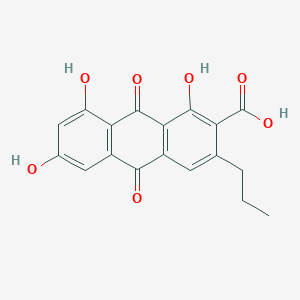




![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)
